Mifepristone-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

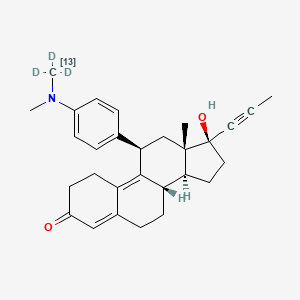

C29H35NO2 |

|---|---|

Molecular Weight |

433.6 g/mol |

IUPAC Name |

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuterio(113C)methyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3+1D3 |

InChI Key |

VKHAHZOOUSRJNA-RWBHSATESA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Mifepristone-13C,d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mifepristone and its Isotopically Labeled Analogues

Mifepristone (also known as RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. It is widely used in medicine, primarily for medical termination of pregnancy and for the treatment of Cushing's syndrome. Accurate quantification of Mifepristone and its metabolites in biological matrices is essential for clinical and research purposes. Stable isotope-labeled internal standards, such as Mifepristone-13C,d3, are indispensable for achieving high accuracy and precision in mass spectrometry-based bioanalytical methods. The incorporation of one carbon-13 atom and three deuterium atoms introduces a known mass shift, allowing for clear differentiation from the unlabeled analyte without significantly altering its chemical and physical properties.

Proposed Synthesis of this compound

The synthesis of this compound involves the preparation of the core steroid structure followed by the introduction of the isotopic labels at specific positions. The following proposed synthetic scheme is based on known methods for the synthesis of Mifepristone and general strategies for isotopic labeling.

Synthesis of the Mifepristone Precursor

The synthesis of the mifepristone backbone typically starts from commercially available steroid precursors. A common route involves the following key steps:

-

Preparation of the Dienone Intermediate: Starting from a suitable steroid raw material, a dienone intermediate is synthesized. This often involves multiple steps including protection of functional groups, oxidation, and elimination reactions to create the characteristic 4,9-diene system of mifepristone.

-

Epoxidation: The dienone intermediate is then subjected to epoxidation to introduce an epoxide ring, which is crucial for the subsequent introduction of the 11β-aryl group.

-

Grignard Reaction: A Grignard reagent, 4-(dimethylamino)phenyl magnesium bromide, is reacted with the epoxide. This reaction opens the epoxide ring and installs the key 11β-aryl substituent.

-

Introduction of the 17α-propynyl group: The 17-keto group is then reacted with a propynyl Grignard reagent to introduce the 17α-(1-propynyl) group.

-

Deprotection and Isomerization: Finally, any protecting groups are removed, and isomerization is performed to yield the final mifepristone structure.

Introduction of Isotopic Labels

The introduction of the 13C and d3 labels can be achieved by using isotopically labeled starting materials or reagents at specific steps in the synthesis.

-

Introduction of the d3-label: The three deuterium atoms are typically introduced onto one of the N-methyl groups of the 11β-(4-dimethylamino)phenyl moiety. This can be achieved by using a deuterated methylating agent, such as iodomethane-d3 (CD3I), in the synthesis of the 4-(dimethylamino)phenyl Grignard reagent.

-

Introduction of the 13C-label: The position of the 13C label can vary. A common approach is to incorporate it into the steroid backbone. This can be accomplished by using a 13C-labeled starting material in the early stages of the synthesis. For example, a 13C-labeled synthon could be used to construct a portion of the steroid rings.

A representative workflow for the synthesis is depicted in the following diagram:

Purification of this compound

The purification of this compound is critical to ensure high purity, which is a prerequisite for its use as an internal standard. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is the method of choice for the purification of mifepristone and its analogues. Both normal-phase and reversed-phase chromatography can be utilized.

Table 1: Representative HPLC Purification Parameters for Mifepristone Analogues

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Silica gel, Diol | C18, C8 |

| Mobile Phase | Hexane/Isopropanol/Ethanol | Acetonitrile/Water, Methanol/Water |

| Gradient | Isocratic or Gradient | Isocratic or Gradient |

| Detection | UV at ~302 nm | UV at ~302 nm |

A typical purification workflow would involve an initial crude purification by flash chromatography on silica gel, followed by preparative HPLC for final polishing.

Crystallization

Crystallization is a crucial final step to obtain highly pure this compound in a stable solid form. The choice of solvent is critical for obtaining well-defined crystals and high yields.

Table 2: Solvents for Crystallization of Mifepristone

| Solvent System | Observations |

| Ethanol/Water | Good for inducing crystallization. |

| Acetone/Hexane | Often used for recrystallization to improve purity. |

| Dichloromethane/Hexane | Can yield high-quality crystals. |

The workflow for purification is illustrated below:

Analytical Characterization

The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

Table 3: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Expected Results |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Molecular ion peak corresponding to the mass of this compound. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of isotopic label positions. | 1H and 13C NMR spectra consistent with the structure of mifepristone, with characteristic signal changes due to the isotopic labels. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (>98%). |

| Melting Point | Physical property characterization. | A sharp melting point range consistent with a pure compound. |

Conclusion

The synthesis and purification of this compound require a multi-step process involving sophisticated organic synthesis and purification techniques. While a specific detailed protocol for this isotopologue is not publicly available, a rational synthesis can be designed based on established steroid chemistry and isotopic labeling methods. The purification to a high degree of chemical and isotopic purity is paramount for its application as a reliable internal standard in bioanalytical studies. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with Mifepristone and its isotopically labeled analogues.

An In-depth Technical Guide to the Physical and Chemical Properties of Mifepristone-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the isotopically labeled steroid compound, Mifepristone-13C,d3. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this compound.

This compound is a stable isotope-labeled version of Mifepristone, a synthetic steroid known for its potent progesterone and glucocorticoid receptor antagonist activities.[1][2] Due to the inclusion of one carbon-13 and three deuterium atoms, this labeled analog serves as an invaluable internal standard for quantitative analysis in complex biological matrices, particularly in pharmacokinetic and metabolic studies.[2][3] Isotopic labeling provides a distinct mass signature, enabling precise differentiation from the endogenous or unlabeled drug in mass spectrometry-based assays.[3]

Core Physical and Chemical Data

The primary difference between Mifepristone and this compound lies in their molecular weight due to isotopic enrichment. Other physical and chemical properties are generally considered to be comparable to the unlabeled compound.

Quantitative Data Summary

| Property | Mifepristone (Unlabeled) | This compound | Data Source(s) |

| Molecular Formula | C₂₉H₃₅NO₂ | C₂₈¹³CH₃₂D₃NO₂ | [2][4] |

| Molecular Weight | 429.6 g/mol | 433.60 g/mol | [2][4] |

| Appearance | Yellow powder | White to off-white solid powder | [4][5] |

| Melting Point | 191-196 °C | Not explicitly reported, but expected to be very similar to unlabeled Mifepristone. | [4] |

| Solubility | Very soluble in methanol, chloroform, and acetone.[4][6] Poorly soluble in water, hexane, and isopropyl ether.[4][6] Soluble in ethanol (50 mg/mL) and DMSO (20 mg/mL).[7] | Soluble in Chloroform and Methanol.[8] Expected to have similar solubility to unlabeled Mifepristone. | [4][6][7][8] |

| Storage Temperature | 2-8°C | -20°C | [7][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of this compound. Below are representative protocols for key analytical techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification in Biological Samples

This method is standard for pharmacokinetic studies and therapeutic drug monitoring, where this compound is used as an internal standard.

a) Sample Preparation (Liquid-Liquid Extraction) :

-

To 200 µL of a human whole blood sample, add 20 μL of an internal standard solution containing Mifepristone-d3 (a similar isotopically labeled standard).[10]

-

Add 200 μL of 0.5 M ammonium carbonate solution (pH 9).[10]

-

Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.[10]

-

Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.[10]

-

Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.[10]

-

Reconstitute the residue in a suitable solvent for HPLC injection.[11]

b) HPLC Conditions :

-

Column: Hypersil C18 BDS column (2.1 × 50 mm, 5 μm).[11]

-

Mobile Phase: A gradient of methanol and 5mM ammonium acetate.[11]

-

Flow Rate: 0.5 mL/min.[11]

-

Column Temperature: 35°C.[11]

-

Injection Volume: 10 μL.[11]

c) Mass Spectrometry Conditions (Triple Quadrupole) :

-

Ionization Mode: Positive electrospray ionization (ESI+).[11]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mifepristone: m/z 430 → 372.[11]

-

Mifepristone-d3 (as internal standard): Specific transition would be determined based on the exact labeled position, but would be a higher mass than the unlabeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR is used to confirm the chemical structure and isotopic labeling of this compound.

a) Sample Preparation :

-

Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[12]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

-

Gently vortex or sonicate the solution to ensure complete dissolution.[12]

-

Transfer the solution to an NMR tube.

b) NMR Spectrometer Parameters :

-

Spectrometer: A 400 MHz or higher spectrometer.[13]

-

¹H NMR: Chemical shifts are reported in ppm downfield from a trimethylsilane (TMS) standard.[13]

-

¹³C NMR: Chemical shifts are reported in ppm relative to the solvent peak (e.g., the center of the triplet for CDCl₃ at 77.00 ppm).[13] The spectrum of this compound would show an enhanced signal for the ¹³C-labeled carbon.

Visualizations: Signaling Pathways and Experimental Workflows

Mifepristone's Antagonistic Action on the Progesterone Receptor Signaling Pathway

Mifepristone acts as a competitive antagonist at the progesterone receptor, thereby blocking the downstream effects of progesterone that are essential for maintaining pregnancy.[14][15]

Caption: Mifepristone competitively inhibits progesterone binding to its receptor.

Experimental Workflow for Pharmacokinetic Analysis using this compound

The use of this compound as an internal standard is a critical component of the workflow for accurately quantifying the concentration of unlabeled mifepristone in biological samples over time.

Caption: Workflow for quantifying Mifepristone using a labeled internal standard.

References

- 1. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]

- 5. medkoo.com [medkoo.com]

- 6. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthetic (organic), ≥98%, Progesterone receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Mifepristone-d3 | CAS | LGC Standards [lgcstandards.com]

- 10. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. rsc.org [rsc.org]

- 14. droracle.ai [droracle.ai]

- 15. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Analytical Mechanism of Mifepristone-13C,d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the analytical mechanism, application, and validation of Mifepristone-13C,d3 when used as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of mifepristone. The use of such standards is paramount in bioanalytical mass spectrometry to ensure the accuracy, precision, and robustness of results.

The Principle of Isotope Dilution and the Role of an Internal Standard

In quantitative analysis, particularly in complex biological matrices such as plasma or tissue, variabilities in sample preparation and instrument response can lead to significant analytical errors. An internal standard (IS) is a compound with physicochemical properties similar to the analyte, which is added in a known quantity to all samples, calibrators, and quality controls before processing.

The ideal internal standard is a stable isotope-labeled version of the analyte.[1] this compound is the designated SIL internal standard for mifepristone. Its analytical "mechanism of action" is not pharmacological but is rooted in the principles of isotope dilution mass spectrometry.[2][3]

Core Analytical Mechanism:

-

Physicochemical Equivalence: this compound is structurally identical to mifepristone, with the exception that three hydrogen atoms have been replaced with deuterium (d3) and one carbon atom has been replaced with its heavier isotope, ¹³C.[4] This subtle change in mass does not significantly alter its chemical properties. Consequently, it exhibits the same behavior during sample extraction, has the same chromatographic retention time, and experiences the same degree of ionization or suppression in the mass spectrometer source (matrix effects).

-

Mass Differentiation: Despite its chemical similarity, the increased mass of this compound allows it to be distinguished from the unlabeled mifepristone by a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of ions, making it easy to detect both the analyte and the internal standard simultaneously.

-

Ratio-Based Quantification: By adding a constant amount of this compound to every sample, any loss of analyte during sample preparation or fluctuation in instrument signal will affect both the analyte and the internal standard to the same degree.[3] Quantification is therefore based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable and proportional to the analyte's initial concentration, effectively canceling out most sources of analytical variability.

General Experimental Workflow

The use of this compound as an internal standard is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying mifepristone. The workflow ensures that the standard is present to account for variability at every critical step.

Detailed Experimental Protocol (Example)

The following is a representative protocol for the quantification of mifepristone in human plasma, synthesized from common methodologies.[5][6][7][8]

3.1 Materials and Reagents

-

Mifepristone analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, water

-

Formic acid or acetic acid

-

Diethyl ether or methyl tert-butyl ether (MTBE)

-

Human plasma (with K3EDTA anticoagulant)

3.2 Preparation of Standards and Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of mifepristone and this compound in methanol.

-

Working Solutions: Serially dilute the mifepristone stock to create calibration standards (e.g., 0.5 to 500 ng/mL). Prepare a working internal standard solution (e.g., 100 ng/mL).

-

Sample Spiking: To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the internal standard working solution. Vortex briefly.

3.3 Sample Extraction (Liquid-Liquid Extraction)

-

Add 500 µL of diethyl ether to the spiked plasma sample.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

3.4 LC-MS/MS Conditions

-

LC System: Standard HPLC or UPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[5]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 50% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions:

-

Mifepristone: Q1: 430.3 m/z → Q3: 372.2 m/z[6]

-

This compound: Q1: 434.3 m/z → Q3: 376.2 m/z (Note: Exact mass may vary based on labeling pattern).

-

Data Presentation and Method Performance

A validated LC-MS/MS method utilizing this compound should demonstrate high levels of accuracy and precision. The table below summarizes typical performance characteristics reported for such assays.[2][6][9]

| Parameter | Typical Value / Range | Description |

| Linearity Range | 0.5 - 500 ng/mL | The concentration range over which the method is accurate and precise. |

| Correlation Coefficient (r²) | > 0.995 | Indicates the linearity of the calibration curve. |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |

| Intra-assay Accuracy (% RE) | ± 15% (± 20% at LLOQ) | The closeness of results for multiple analyses of a sample within the same analytical run. |

| Inter-assay Accuracy (% RE) | ± 15% (± 20% at LLOQ) | The closeness of results for a sample analyzed across different analytical runs. |

| Intra-assay Precision (% RSD) | < 15% (< 20% at LLOQ) | The relative standard deviation of results for multiple analyses of a sample within the same run. |

| Inter-assay Precision (% RSD) | < 15% (< 20% at LLOQ) | The relative standard deviation of results for a sample analyzed across different runs. |

| Extraction Recovery | > 85% | The efficiency of the extraction process, though variability is corrected by the IS. |

| Matrix Effect | Minimal / Compensated | The IS co-elutes and experiences the same ion suppression/enhancement, normalizing the result. |

RE: Relative Error; RSD: Relative Standard Deviation

Logical Relationship in Quantification

The final concentration of mifepristone in an unknown sample is determined by interpolating its analyte/IS peak area ratio from the calibration curve generated from standards with known concentrations. This process inherently corrects for analytical variability.

Conclusion

This compound serves as the gold standard internal standard for the bioanalysis of mifepristone. Its analytical mechanism, based on the principle of isotope dilution, allows it to perfectly mimic the behavior of the unlabeled analyte throughout the entire experimental process. By enabling ratio-based quantification, it effectively compensates for variations in sample recovery and matrix-induced signal fluctuations. The use of this compound is therefore indispensable for developing highly accurate, precise, and robust LC-MS/MS methods required in pharmaceutical research, clinical diagnostics, and pharmacokinetic studies.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. imedpub.com [imedpub.com]

- 6. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice [m.x-mol.net]

- 8. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Applications of Isotopically Labeled Mifepristone for Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and research applications of stable isotope-labeled mifepristone, specifically Mifepristone-¹³C,d₃ and Mifepristone-d₃. This document is intended for researchers, scientists, and professionals in drug development who require high-purity labeled compounds for quantitative analysis and mechanistic studies.

Introduction to Mifepristone and its Labeled Analogs

Mifepristone (also known as RU-486) is a synthetic steroid that acts as a potent antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2][3] Its high affinity for these receptors makes it a valuable tool in reproductive health research and for studying glucocorticoid-mediated processes.[1][2][3] Stable isotope-labeled versions of mifepristone, such as Mifepristone-¹³C,d₃ and Mifepristone-d₃, are essential for sensitive and accurate quantification in complex biological matrices, primarily serving as internal standards in mass spectrometry-based assays.[4]

Commercial Suppliers

Several reputable suppliers offer high-purity Mifepristone-¹³C,d₃ and Mifepristone-d₃ for research purposes. The following table summarizes the key suppliers and their product offerings.

| Supplier | Product Name | Catalog Number | Additional Information |

| MedChemExpress | Mifepristone-¹³C,d₃ | HY-13683S1 | Also offers Mifepristone-d₃ and Mifepristone-d₆.[5] |

| Cayman Chemical | Mifepristone-d₃ | 10010660 | Provided as a crystalline solid.[4][6] |

| LGC Standards | Mifepristone-d₃ | TRC-M343977 | Part of their extensive line of pharmaceutical reference standards.[7][8] |

Technical Data and Specifications

The following tables provide a comparative summary of the technical and physical-chemical properties of Mifepristone-¹³C,d₃ and Mifepristone-d₃, based on data from commercial suppliers and public databases.

Chemical and Physical Properties

| Property | Mifepristone-¹³C,d₃ | Mifepristone-d₃ |

| Molecular Formula | C₂₈¹³CH₃₂D₃NO₂ | C₂₉H₃₂D₃NO₂ |

| Molecular Weight | 433.62 g/mol (approx.) | 432.6 g/mol |

| Purity | ≥98% | >95% (HPLC)[7] |

| Appearance | Crystalline solid | Crystalline solid |

| Storage | -20°C | -20°C[4][7] |

| Solubility | Soluble in DMSO and ethanol | Soluble in Chloroform and Methanol[4] |

Biological Activity of Unlabeled Mifepristone

The biological activity of the labeled compounds is identical to that of unlabeled mifepristone. The following data pertains to the parent compound.

| Target Receptor | IC₅₀ | Kᵢ |

| Progesterone Receptor (PR) | 0.2 nM[1][2] | 0.64 nM[4] |

| Glucocorticoid Receptor (GR) | 2.6 nM[1][2] | 0.1 nM[4] |

| Androgen Receptor (AR) | - | 0.65 nM[4] |

| Mineralocorticoid Receptor (MR) | - | 640 nM[4] |

| Estrogen Receptor α (ERα) | - | >200 nM[4] |

| Estrogen Receptor β (ERβ) | - | >750 nM[4] |

Experimental Protocols

Mifepristone-¹³C,d₃ and Mifepristone-d₃ are primarily utilized as internal standards for the quantification of mifepristone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods.[9][10][11][12][13]

Sample Preparation (Plasma)

-

Spiking: To 100 µL of plasma sample, add a known concentration of Mifepristone-¹³C,d₃ or Mifepristone-d₃ solution (e.g., 10 µL of a 1 µg/mL solution).

-

Protein Precipitation/Liquid-Liquid Extraction:

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.[10]

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid or ammonium acetate is a typical mobile phase system.[9][10][11]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[10]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mifepristone: m/z 430.3 → 372.2

-

Mifepristone-¹³C,d₃: m/z 434.3 → 376.2 (projected)

-

Mifepristone-d₃: m/z 433.3 → 375.2 (projected)

-

-

The specific transitions should be optimized for the instrument being used.

-

Signaling Pathways

Mifepristone exerts its biological effects by blocking the signaling pathways of the progesterone and glucocorticoid receptors. The following diagrams illustrate these pathways.

Progesterone Receptor Signaling Pathway

Caption: Progesterone receptor signaling pathway and its antagonism by Mifepristone.

Glucocorticoid Receptor Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mifepristone-d3 - Cayman Chemical [bioscience.co.uk]

- 7. Mifepristone-d3 | CAS | LGC Standards [lgcstandards.com]

- 8. Mifepristone-d3 | CAS | LGC Standards [lgcstandards.com]

- 9. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. imedpub.com [imedpub.com]

- 11. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Mifepristone-13C,d3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mifepristone-13C,d3, a stable isotope-labeled derivative of Mifepristone. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and biological context.

Core Compound Details

This compound is a synthetic steroid that acts as a potent antagonist to both progesterone and glucocorticoid receptors. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Deuterium (d3), makes it an invaluable tool in a variety of research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for quantitative analysis of Mifepristone.

Chemical and Physical Properties

| Property | Mifepristone | Mifepristone-d3 | This compound (Predicted) |

| CAS Number | 84371-65-3[1][2] | 1228097-18-4 (for N-methyl-d3)[3] | Not available |

| Molecular Formula | C₂₉H₃₅NO₂[2][4][5] | C₂₉H₃₂D₃NO₂[6][7] | C₂₈¹³CH₃₂D₃NO₂ |

| Molecular Weight | 429.59 g/mol [1][2] | 432.6 g/mol [3][6] | ~433.6 g/mol |

| Synonyms | RU-486, RU-38486 | RU486-d3 | RU486-¹³C,d₃ |

Mechanism of Action: Signaling Pathways

Mifepristone exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR). This binding prevents the respective hormones, progesterone and cortisol, from activating their receptors, thereby blocking their downstream signaling pathways.

Progesterone Receptor Antagonism

Mifepristone binds with high affinity to the progesterone receptor, preventing the conformational changes necessary for receptor activation and subsequent gene transcription. This blockade leads to the termination of progesterone-dependent physiological processes.

Caption: Mifepristone blocks the progesterone receptor signaling pathway.

Glucocorticoid Receptor Antagonism

Similarly, mifepristone competes with cortisol for binding to the glucocorticoid receptor. This action inhibits the receptor's ability to translocate to the nucleus and regulate the expression of glucocorticoid-responsive genes.

Caption: Mifepristone blocks the glucocorticoid receptor signaling pathway.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods. Below are outlines of common experimental protocols where this compound would be essential.

Quantitative Analysis by LC-MS/MS

This method is used for the sensitive and specific quantification of Mifepristone in biological matrices.

Caption: Workflow for quantitative analysis of Mifepristone using LC-MS/MS.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenate) are thawed and vortexed.

-

Internal Standard Spiking: A known concentration of this compound is added to each sample, calibrator, and quality control sample.

-

Extraction: Mifepristone and the internal standard are extracted from the biological matrix using either liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction.[8][9]

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, typically with a C18 column, for separation from other matrix components. A gradient elution with solvents like methanol and ammonium acetate is often used.[8]

-

Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Mifepristone and this compound.

-

Quantification: The concentration of Mifepristone in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Cell Viability/Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of Mifepristone on cultured cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of Mifepristone. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with Mifepristone.

Methodology:

-

Cell Seeding: Plate a known number of single cells in multi-well plates.[12]

-

Treatment: Treat the cells with different concentrations of Mifepristone for a specified duration.

-

Incubation: Remove the treatment and incubate the cells in fresh medium for 1-3 weeks to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a solution like methanol and stain with crystal violet.[12]

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.

Conclusion

This compound is an essential tool for the precise and accurate quantification of Mifepristone in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and metabolic studies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the effects and disposition of Mifepristone in various biological systems. The understanding of its mechanism of action as a dual progesterone and glucocorticoid receptor antagonist continues to drive research into its therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. Mifepristone = 98 84371-65-3 [sigmaaldrich.com]

- 3. Mifepristone-d3 | C29H35NO2 | CID 46782374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Mifepristone-d3 | CAS | LGC Standards [lgcstandards.com]

- 8. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imedpub.com [imedpub.com]

- 10. Synthesis, Spectral Characterization, and In Vitro Cellular Activities of Metapristone, a Potential Cancer Metastatic Chemopreventive Agent Derived from Mifepristone (RU486) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mifepristone abrogates repopulation of ovarian cancer cells in between courses of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]

Mifepristone-13C,d3 safety data sheet and handling precautions

Disclaimer: This guide provides safety and handling information for Mifepristone-13C,d3. As specific safety data for this isotopically labeled compound is not extensively available, the information herein is largely extrapolated from the Safety Data Sheets (SDS) of unlabeled Mifepristone. The fundamental chemical and toxicological properties are expected to be nearly identical. This document is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Mifepristone is classified as a hazardous substance and requires careful handling.[1] It is a potent steroid compound that acts as a progesterone and glucocorticoid receptor antagonist.[1] The primary health concerns are related to its reproductive toxicity.

GHS Hazard Statements:

-

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The material is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] Long-term exposure may have adverse effects on the liver and gastrointestinal system.[1]

Data Summary Tables

The following tables summarize key quantitative and qualitative data for the safe handling of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | Mifepristone | [4] |

| Synonyms | RU-486 | [5] |

| CAS Number | 84371-65-3 (for unlabeled Mifepristone) | [4] |

| Molecular Formula | C₂₉H₃₅NO₂ | [4] |

| Molecular Weight | 429.59 g/mol | [4] |

| Physical State | Powder / Solid |[4] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Source |

|---|---|---|---|

| Acute Oral Lethal Dose | > 1000 mg/kg | Mouse, Rat, Dog | [1] |

| Reproductive Toxicity | Category 1B | N/A | [5] |

| Primary Health Hazards | May impair fertility or harm an unborn child. | Human |[1][2] |

Handling and Storage Precautions

Proper handling and storage are critical to minimize exposure risk.

Table 3: Handling and Storage Recommendations | Parameter | Recommendation | Source | | :--- | :--- | :--- | | Handling | Handle in a well-ventilated area, preferably in a fume hood.[4] Avoid generating dust.[1][2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] | | Storage | Keep container tightly sealed in a dry, cool, and well-ventilated place.[2][6] Store locked up.[5][7] Recommended storage temperature is -20°C or 4°C.[4][6] Protect from light.[4] | | Incompatible Materials | Strong oxidizing agents, strong acids/alkalis.[6] |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory when working with this compound.

Table 4: Exposure Controls and Personal Protective Equipment (PPE) | Control Type | Specification | Source | | :--- | :--- | :--- | | Engineering Controls | Use in a laboratory fume hood or other suitable ventilated enclosure.[4] Ensure adequate ventilation.[6] Provide accessible safety shower and eye wash station.[6] | | Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2] | | Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1] Wear a lab coat or protective clothing to prevent skin exposure.[4] | | Respiratory Protection | If dust is generated or engineering controls are inadequate, use a NIOSH-certified respirator.[1][4] |

First Aid and Emergency Procedures

In case of exposure, immediate action is required.

Table 5: First Aid Measures | Exposure Route | First Aid Procedure | Source | | :--- | :--- | :--- | | Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4] | | Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[2][4] | | Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[4][5] | | Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[2][4] |

Table 6: Fire-Fighting and Accidental Release Measures | Situation | Procedure | Source | | :--- | :--- | :--- | | Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Wear a self-contained breathing apparatus.[2] | | Accidental Release | Use personal protective equipment.[4] Avoid dust formation.[2] Use dry clean-up procedures (e.g., HEPA-filtered vacuum) and avoid sweeping.[1] Collect spillage in a suitable, sealed container for disposal.[4] Prevent entry into drains.[2] |

Experimental Workflows and Logical Diagrams

Methodology: Safe Handling Workflow

The following workflow outlines the critical steps for safely handling this compound in a research setting. This protocol is designed to minimize exposure from receipt of the compound through to disposal of waste.

-

Preparation & Planning: Before handling, review the Safety Data Sheet and ensure all necessary PPE and engineering controls (fume hood) are available and functional. The work area must be designated and clearly marked.

-

Compound Weighing: Conduct all weighing operations within a ventilated balance enclosure or a fume hood to contain any airborne particles. Use appropriate tools (e.g., spatulas) and handle with care to avoid generating dust.

-

Solution Preparation: Prepare solutions within a fume hood. Add solvent to the powdered compound slowly to avoid splashing.

-

Experimental Use: Keep containers tightly sealed when not in use. All procedures involving the compound or its solutions should be performed in a designated area within a fume hood.

-

Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use. A suitable decontamination solution should be used, followed by a rinse.

-

Waste Disposal: Dispose of all contaminated waste (including PPE, pipette tips, and empty containers) in a clearly labeled, sealed hazardous waste container according to institutional and local regulations.

Caption: Safe handling workflow for potent compounds like this compound.

Logical Relationship: Hazards and Precautions

This diagram illustrates the direct relationship between the identified hazards of Mifepristone and the mandatory safety precautions required to mitigate the risks.

Caption: Relationship between Mifepristone's hazards and required safety precautions.

References

Pharmacological Profile of Labeled Mifepristone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid with potent antagonist effects on both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] Its high affinity for these receptors has led to its clinical use in medical termination of pregnancy and in the management of Cushing's syndrome.[1] The use of radiolabeled mifepristone, typically with tritium ([³H]), has been instrumental in elucidating its pharmacological profile, including receptor binding kinetics, metabolic fate, and mechanism of action. This guide provides a comprehensive overview of the pharmacological characteristics of labeled mifepristone, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Receptor Binding Affinity

Labeled mifepristone exhibits high binding affinity for both the progesterone and glucocorticoid receptors. The affinity of mifepristone and its primary metabolites for these receptors is a key determinant of its biological activity. The monodemethylated and didemethylated metabolites, in particular, retain significant receptor affinity and are found in serum at concentrations comparable to the parent drug, suggesting they contribute to the overall pharmacological effect.[3]

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding affinities (IC₅₀ and Kᵢ values) of mifepristone and its major metabolites for the progesterone and glucocorticoid receptors.

| Compound | Receptor | IC₅₀ (nM) | Reference |

| Mifepristone | Progesterone Receptor (PR) | 0.2 | [4] |

| Mifepristone | Glucocorticoid Receptor (GR) | 2.6 | [4] |

| Monodemethylated Metabolites | Progesterone Receptor (PR) | ~1 | [5] |

| Didemethylated Metabolites | Progesterone Receptor (PR) | ~100 | [5] |

| Monodemethylated Mifepristone | Glucocorticoid Receptor (GR) | ~10 | [5] |

| Didemethylated Metabolites | Glucocorticoid Receptor (GR) | ~1000 | [5] |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of labeled mifepristone's pharmacological profile. The following sections provide methodologies for key in vitro assays.

Radioligand Binding Assay for Progesterone and Glucocorticoid Receptors

This protocol describes a filtration-based radioligand binding assay to determine the binding affinity of unlabeled compounds, such as mifepristone and its metabolites, to the progesterone and glucocorticoid receptors using a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membrane preparations from cells expressing the target receptor (e.g., T47D cells for PR, HepG2 cells for GR).

-

Radioligand: [³H]Mifepristone or another suitable high-affinity radiolabeled ligand for the target receptor.

-

Test Compounds: Unlabeled mifepristone and its metabolites.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

-

Wash Buffer: Ice-cold binding buffer.

-

Scintillation Cocktail: Appropriate for radioisotope detection.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).[6]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C. Protein concentration is determined using a standard protein assay.[6]

-

Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[6]

-

Add 150 µL of the membrane preparation (3-20 µg protein for cells).[6]

-

Add 50 µL of the competing unlabeled test compound at various concentrations.

-

Add 50 µL of the radioligand solution in binding buffer.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

-

Filtration: Stop the incubation by rapid vacuum filtration through the glass fiber filters using the harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity using a scintillation counter.[6]

-

Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding to obtain specific binding. Calculate IC₅₀ values from competition curves and convert to Kᵢ values using the Cheng-Prusoff equation.[6]

Functional Antagonism Assay: Progesterone Receptor (Alkaline Phosphatase Reporter Assay in T47D Cells)

This assay measures the ability of mifepristone to inhibit the progestin-induced expression of alkaline phosphatase, an endogenous reporter gene in T47D human breast cancer cells.

Materials:

-

Cell Line: T47D human breast cancer cells.[7]

-

Cell Culture Medium: RPMI 1640 supplemented with fetal bovine serum and antibiotics.

-

Progestin Agonist: R5020 (Promegestone).[8]

-

Test Compound: Mifepristone.

-

Alkaline Phosphatase Substrate: p-Nitrophenyl phosphate (pNPP).

-

Lysis Buffer.

-

Microplate Reader.

Procedure:

-

Cell Culture: Culture T47D cells in appropriate medium until they reach confluence.

-

Treatment: Treat the cells with a progestin agonist (e.g., 10⁻⁹ M R5020) in the presence or absence of varying concentrations of mifepristone for 3 days.[9]

-

Cell Lysis: After treatment, wash the cells and lyse them to release intracellular components.

-

Alkaline Phosphatase Assay: Add the alkaline phosphatase substrate (pNPP) to the cell lysates.

-

Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Data Analysis: Determine the concentration of mifepristone that causes 50% inhibition of the progestin-induced alkaline phosphatase activity (IC₅₀).

Functional Antagonism Assay: Glucocorticoid Receptor (Luciferase Reporter Assay)

This assay quantifies the antagonist activity of mifepristone on the glucocorticoid receptor by measuring its ability to inhibit dexamethasone-induced expression of a luciferase reporter gene.

Materials:

-

Cell Line: A suitable cell line (e.g., Jurkat or HepG2) stably transfected with a glucocorticoid receptor expression vector and a luciferase reporter plasmid containing glucocorticoid response elements (GREs).[10][11]

-

Cell Culture Medium.

-

Glucocorticoid Agonist: Dexamethasone.[10]

-

Test Compound: Mifepristone.

-

Luciferase Assay System: Commercially available kit containing luciferase substrate and lysis buffer.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection (if not a stable cell line): Culture the cells and transfect with the appropriate plasmids.

-

Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of mifepristone for 1 hour.[10]

-

Stimulation: Add a fixed concentration of dexamethasone (e.g., 200 nM) to induce luciferase expression and incubate for 5-5.5 hours.[10]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay system.[10]

-

Data Analysis: Calculate the percentage of inhibition of dexamethasone-induced luciferase activity at each mifepristone concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Mifepristone exerts its effects primarily through competitive antagonism of the progesterone and glucocorticoid receptors. These receptors are intracellular transcription factors that, upon ligand binding, translocate to the nucleus and regulate gene expression.

Progesterone Receptor Antagonism

By binding to the progesterone receptor, mifepristone prevents the binding of progesterone and the subsequent conformational changes required for receptor activation. This blocks the transcription of progesterone-responsive genes, leading to the physiological effects observed in pregnancy termination, such as decidual breakdown and increased myometrial sensitivity to prostaglandins.[1]

Caption: Mifepristone antagonism of the progesterone receptor signaling pathway.

Glucocorticoid Receptor Antagonism

Similarly, mifepristone binds to the glucocorticoid receptor with high affinity, blocking the actions of endogenous glucocorticoids like cortisol.[1] This is the basis for its use in treating the symptoms of excess cortisol in Cushing's syndrome. At higher doses, this antagonism can lead to a compensatory increase in ACTH and cortisol levels.[2]

Caption: Mifepristone antagonism of the glucocorticoid receptor signaling pathway.

Experimental Workflow

A typical workflow for characterizing the pharmacological profile of a compound like labeled mifepristone involves a series of in vitro and in vivo studies.

Caption: General experimental workflow for pharmacological profiling.

Conclusion

The use of labeled mifepristone in pharmacological studies has provided invaluable insights into its mechanism of action, receptor interactions, and metabolic profile. The high-affinity binding to both progesterone and glucocorticoid receptors, coupled with the biological activity of its metabolites, underpins its clinical efficacy. The detailed experimental protocols and understanding of the associated signaling pathways outlined in this guide provide a robust framework for researchers and drug development professionals working with this and similar compounds.

References

- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mifepristone | Progestogen/Progesterone Receptor | TargetMol [targetmol.com]

- 5. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. indigobiosciences.com [indigobiosciences.com]

Methodological & Application

Application Note and Protocol for the Quantification of Mifepristone using Mifepristone-13C,d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1] It is widely used for medical termination of pregnancy, emergency contraception, and in the treatment of Cushing's syndrome.[2][3] Accurate quantification of mifepristone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[4][5]

This document provides a detailed protocol for the quantitative analysis of mifepristone in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Mifepristone-13C,d3 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high accuracy and precision.[6]

Signaling Pathway of Mifepristone

Mifepristone functions as a competitive antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[6] By binding to these receptors, it blocks the downstream signaling pathways normally initiated by progesterone and cortisol, respectively. This antagonism at the progesterone receptor leads to the breakdown of the uterine lining, making it a potent abortifacient.[5] Its anti-glucocorticoid activity is utilized in managing hyperglycemia in patients with Cushing syndrome.[3]

Experimental Protocol

This protocol is a composite based on established LC-MS/MS methods for mifepristone quantification.[1][7][8][9] Researchers should perform in-house validation to ensure the method meets the specific requirements of their study.

Materials and Reagents

-

Mifepristone (analytical standard)

-

This compound (internal standard)[6]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Acetic acid (LC-MS grade)

-

Ammonium acetate (optional, for mobile phase modification)

-

Human plasma (K3EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB) or liquid-liquid extraction solvents (e.g., diethyl ether).[1][7]

Preparation of Stock and Working Solutions

-

Mifepristone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of mifepristone in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the mifepristone stock solution in methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v). The optimal concentration should be determined during method development.

Preparation of Calibration Standards and Quality Controls

-

Spike blank human plasma with the mifepristone working solutions to create calibration standards at concentrations ranging from, for example, 1.0 to 1000.0 ng/mL.[10]

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation

The following is an example of a solid-phase extraction (SPE) procedure. Liquid-liquid extraction is also a viable alternative.[1]

-

To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution (this compound).[11]

-

Vortex mix for 30 seconds.

-

Add 200 µL of 0.5 M ammonium carbonate and vortex.[11]

-

Condition an SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.[7]

-

Load the plasma mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.[7]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and can be optimized.

Liquid Chromatography (LC) Parameters

| Parameter | Example Value |

| Column | C18 column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm)[7] |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[10] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[7] |

| Gradient | Isocratic (e.g., 75:25 Mobile Phase B:A) or Gradient Elution[7][9] |

| Flow Rate | 0.5 mL/min[7] |

| Column Temperature | 25-40°C |

| Injection Volume | 2 µL[7] |

Mass Spectrometry (MS) Parameters

| Parameter | Example Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[8] |

| Mifepristone Transition | m/z 430.3 → 372.3 (Quantifier), m/z 430.3 → 134.2 (Qualifier)[2][7] |

| This compound IS Transition | m/z 434.3 → 376.3 (predicted) |

| Collision Energy | Optimize for maximum signal intensity |

| Source Temperature | 350-500°C |

| Dwell Time | 100-200 ms |

Note: The exact m/z transition for this compound should be determined by direct infusion of the standard into the mass spectrometer. The predicted transition assumes the labeled carbon and deuteriums are not lost during fragmentation.

Data Analysis and Quantification

-

Integrate the peak areas for both mifepristone and the this compound internal standard.

-

Calculate the peak area ratio (Mifepristone Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.[1]

-

Determine the concentration of mifepristone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

References

- 1. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. extranet.who.int [extranet.who.int]

- 5. Mifepristone: bioavailability, pharmacokinetics and use-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. imedpub.com [imedpub.com]

- 8. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. LC-MS/MS determination of mifepristone in human plasma and the lo...: Ingenta Connect [ingentaconnect.com]

- 11. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Use of Mifepristone-13C,d3 in Pharmacokinetic and Pharmacodynamic Studies

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid that acts as a potent progesterone and glucocorticoid receptor antagonist.[1][2] It is clinically used for the medical termination of pregnancy and to manage hyperglycemia in patients with Cushing syndrome.[1] To ensure the safety and efficacy of mifepristone, it is crucial to accurately characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3] Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the mechanism of action and physiological effects).[3]

The use of stable isotope-labeled (SIL) compounds, such as Mifepristone-13C,d3, is a cornerstone of modern bioanalytical chemistry, providing the accuracy and precision required for robust PK/PD studies.[4][5]

Principle of Stable Isotope Dilution and the Role of this compound

This compound is an isotopic variant of mifepristone where three carbon atoms are replaced with the heavier Carbon-13 isotope and three hydrogen atoms are replaced with deuterium. This labeling does not alter the compound's chemical properties but increases its mass. In pharmacokinetic studies, this compound serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]

The core advantages of using this compound as an internal standard include:

-

Co-elution: It has nearly identical chromatographic retention time to the unlabeled mifepristone.

-

Similar Ionization Efficiency: It behaves similarly during the ionization process in the mass spectrometer.

-

Correction for Variability: It accurately corrects for sample loss during extraction and for matrix effects (enhancement or suppression of the signal by other components in the biological sample).

This methodology, known as stable isotope dilution, allows for highly accurate and precise quantification of mifepristone and its metabolites in complex biological matrices like plasma.[4][7]

Pharmacodynamic Profile: Mechanism of Action

Mifepristone exerts its effects primarily by competitively blocking progesterone and glucocorticoid receptors.[8][9]

-

Antiprogestogenic Effect: By binding to the progesterone receptor (PR), mifepristone prevents progesterone from exerting its effects, which are essential for maintaining pregnancy. This leads to the breakdown of the uterine lining (decidua), cervical softening, and increased uterine sensitivity to prostaglandins.[10]

-

Antiglucocorticoid Effect: At higher doses, mifepristone blocks the glucocorticoid receptor (GR), antagonizing the effects of cortisol.[1] This is the basis for its use in treating hypercortisolism associated with Cushing syndrome.[1]

The drug's primary action is genomic, involving the modulation of gene transcription after binding to these intracellular receptors.[8][9]

Pharmacokinetic Profile

The pharmacokinetics of mifepristone are characterized by rapid absorption and a long elimination half-life.[11]

-

Absorption: Mifepristone is quickly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 1-2 hours.[1][10]

-

Distribution: The drug is highly bound (approximately 98%) to plasma proteins, primarily alpha-1-acid glycoprotein (AAG) and albumin.[1][11] This high binding affinity limits its distribution and contributes to its low metabolic clearance rate.[11]

-

Metabolism: Mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[10][11] Key metabolic pathways include N-demethylation and hydroxylation, resulting in active metabolites that also contribute to the drug's overall effect.[11]

-

Excretion: The primary route of elimination is through the feces via biliary excretion.[10][12] The average elimination half-life is approximately 18-30 hours.[1][11]

Data Presentation

Table 1: Summary of Mifepristone Pharmacokinetic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Absorption | ||

| Time to Peak (Tmax) | 1 - 2 hours | [1][10] |

| Bioavailability | ~40-70% (subject to first-pass effect) | [13] |

| Distribution | ||

| Plasma Protein Binding | ~98% (to albumin and alpha-1-acid glycoprotein) | [1] |

| Volume of Distribution | 1.47 L/kg | [13] |

| Metabolism | ||

| Primary Enzyme | CYP3A4 | [10][11] |

| Active Metabolites | Monodemethylated, Didemethylated, Hydroxylated | [11] |

| Elimination | ||

| Elimination Half-Life (t½) | 18 - 30 hours | [1][11] |

| Route of Excretion | Primarily Feces (~90%) |[10] |

Table 2: Example Parameters for LC-MS/MS Quantification of Mifepristone

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | C18 reverse-phase (e.g., Hypurity C18, 50x4.6mm, 5µm) | [14] |

| Mobile Phase | Methanol and Ammonium Acetate or Acetic Acid in Water | [14][15] |

| Flow Rate | 0.5 mL/min | [14] |

| Injection Volume | 2-10 µL | [14] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15][16] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [16] |

| MRM Transition (Mifepristone) | m/z 430.3 → 372.2 or 430.3 → 134.0 | [14][15] |

| MRM Transition (this compound) | m/z 436.3 → 375.2 (Hypothetical, based on labeling) | |

| MRM Transition (N-Demethyl Met.) | m/z 416.3 → 120.0 | [14] |

| MRM Transition (Hydroxy Met.) | m/z 446.3 → 109.1 |[14] |

Visualizations

Caption: Mifepristone blocks progesterone and glucocorticoid receptors, preventing gene transcription.

Caption: Workflow for a typical PK/PD study using a stable isotope-labeled internal standard.

Caption: Conceptual diagram illustrating the relationship between Pharmacokinetics and Pharmacodynamics.

Experimental Protocols

Protocol 1: Pharmacokinetic Study Design

This protocol outlines a typical design for a single-dose pharmacokinetic study in healthy subjects.

-

Subject Screening and Enrollment:

-

Recruit healthy volunteers according to inclusion/exclusion criteria defined in the clinical study protocol.

-

Obtain informed consent from all participants.

-

Perform a full medical screening, including baseline blood work.

-

-

Dosing Administration:

-

Subjects should fast overnight for at least 8 hours prior to dosing.

-

Administer a single oral dose of mifepristone (e.g., 200 mg).[17]

-

Record the exact time of administration.

-

-

Blood Sample Collection:

-

Collect venous blood samples (approx. 5 mL) into EDTA-containing tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[18]

-

The sampling schedule is designed to capture the absorption, distribution, and long elimination phases of the drug.

-

-

Plasma Processing and Storage:

-

Immediately after collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant into uniquely labeled cryovials.

-

Store the plasma samples at -80°C until bioanalysis.

-

Protocol 2: Bioanalytical Method for Mifepristone Quantification using LC-MS/MS

This protocol describes the quantification of mifepristone in human plasma using this compound as an internal standard.

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of mifepristone and this compound (IS) in methanol.

-

Perform serial dilutions of the mifepristone stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).

-

Prepare a working solution of the IS (e.g., 100 ng/mL) in the same diluent.

-

-

Preparation of Calibration Standards and Quality Controls:

-

Spike blank human plasma with the appropriate mifepristone working solutions to create a calibration curve (e.g., 5-2000 ng/mL).[16]

-

Prepare QC samples in blank plasma at low, medium, and high concentrations.

-

-

Sample Extraction (Solid-Phase Extraction - SPE): [14][16]

-

Thaw plasma samples, calibrators, and QCs on ice.

-

To 200 µL of plasma, add 20 µL of the IS working solution (this compound) and vortex briefly.

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte and IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the parameters outlined in Table 2.

-

Equilibrate the column for at least 15 minutes before starting the sequence.

-

Inject the extracted samples. The sequence should consist of a blank, the calibration curve, QC samples, and the unknown study samples.

-

-

Data Processing and Analysis:

-

Integrate the chromatographic peaks for mifepristone and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

-

Determine the concentration of mifepristone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

The acceptance criteria for the run are typically that at least 75% of the calibrators and two-thirds of the QCs are within ±15% of their nominal values (±20% for the lower limit of quantification).

-

References

- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. bioagilytix.com [bioagilytix.com]

- 4. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. imedpub.com [imedpub.com]

- 15. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of medical abortion using mifepristone and buccal misoprostol through 63 days - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial [frontiersin.org]

Application Note: Quantitative Analysis of Mifepristone in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1][2] It is widely used for medical termination of pregnancy and is also investigated for its potential in treating various other conditions, including Cushing's syndrome, endometriosis, and certain types of cancer.[1][2] Accurate and reliable quantification of mifepristone in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3]

This application note details a robust and sensitive method for the quantitative analysis of mifepristone in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Mifepristone-¹³C,d₃, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[4] The protocol described herein is based on established methodologies for mifepristone quantification in plasma.[1][5][6]

Experimental Protocols

Materials and Reagents

-

Mifepristone analytical standard

-

Mifepristone-¹³C,d₃ internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and acetic acid

-

Human plasma (K₃EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB) or protein precipitation reagents (e.g., trichloroacetic acid, ice-cold acetonitrile)

Sample Preparation

Two common methods for plasma sample preparation for mifepristone analysis are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

2.2.1. Solid-Phase Extraction (SPE) Protocol [1][5][7]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of plasma, add 20 µL of Mifepristone-¹³C,d₃ internal standard solution (concentration to be optimized, e.g., 100 ng/mL). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2.2.2. Protein Precipitation (PPT) Protocol

-

Precipitation: To 200 µL of plasma, add 20 µL of Mifepristone-¹³C,d₃ internal standard solution. Add 600 µL of ice-cold acetonitrile.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute. Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-